4-chloro-3-[4-(trifluoromethoxy)phenyl]-1H-pyrazole
Description
Properties
IUPAC Name |
4-chloro-5-[4-(trifluoromethoxy)phenyl]-1H-pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3N2O/c11-8-5-15-16-9(8)6-1-3-7(4-2-6)17-10(12,13)14/h1-5H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNMSPIQCWXYFAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=NN2)Cl)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1304255-05-7 | |
| Record name | 4-chloro-3-[4-(trifluoromethoxy)phenyl]-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Strategies and Methodologies
Knorr-Type Cyclization with Functionalized 1,3-Diketones
The Knorr pyrazole synthesis, involving the reaction of 1,3-diketones with hydrazines, is a cornerstone for constructing substituted pyrazoles. For the target compound, this method requires a pre-functionalized 1,3-diketone bearing the 4-(trifluoromethoxy)phenyl moiety and a chlorinated β-position.
Procedure:
Synthesis of 3-Chloro-1-[4-(trifluoromethoxy)phenyl]propane-1,3-dione :
- React 4-(trifluoromethoxy)acetophenone with chloroacetyl chloride in the presence of a base (e.g., NaH) to form the diketone.
- Reaction conditions: 0–5°C in anhydrous THF, 12-hour stirring.
Cyclization with Hydrazine :
Yield : 58–65% after silica gel chromatography.
Key Challenge : Ensuring regioselectivity to favor the 3,4-substitution pattern over 3,5-isomers.
Cyclocondensation of α,β-Unsaturated Ketones with Hydrazines
This method, adapted from Pechmann’s classical approach, utilizes α,β-unsaturated ketones (enones) and substituted hydrazines.
Procedure:
Preparation of 4-Chloro-3-[4-(trifluoromethoxy)phenyl]propenone :
Reaction with Hydrazine :
Yield : 70–75% after recrystallization from ethanol.
Advantage : Higher regioselectivity compared to Knorr synthesis due to the electronic effects of the trifluoromethoxy group.
Diazotization and Coupling of Arylhydrazines
A patent-derived method (EP3112350B1) employs p-chlorophenylhydrazine and acrylic derivatives to construct the pyrazole core.
Procedure:
Synthesis of 4-(Trifluoromethoxy)phenylhydrazine :
Cyclization with Methyl Acrylate :
Yield : 62% overall yield after chlorination and purification.
Scale-Up Consideration : Requires careful handling of diazonium intermediates to avoid exothermic decomposition.
Optimization and Mechanistic Insights
Role of Trifluoromethoxy Group in Regioselectivity
The electron-withdrawing nature of the trifluoromethoxy group directs cyclization to favor the 3-position on the pyrazole ring. Density functional theory (DFT) calculations indicate a 12.3 kcal/mol preference for the observed regiochemistry due to stabilization of the transition state.
Characterization and Quality Control
Spectroscopic Analysis
Purity Assessment
- HPLC : >99% purity achieved using a C18 column (MeCN:H2O = 70:30, 1.0 mL/min).
Industrial Applications and Scale-Up Challenges
The compound’s antimicrobial and analgesic properties drive demand for kilogram-scale synthesis. Key challenges include:
- Trifluoromethylation Costs : Trifluoromethoxy reagents (e.g., CF3I) account for 40% of raw material expenses.
- Waste Management : Fluorinated byproducts require specialized disposal to meet environmental regulations.
Chemical Reactions Analysis
Types of Reactions
4-chloro-3-[4-(trifluoromethoxy)phenyl]-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding pyrazole carboxylic acids.
Reduction: Formation of 4-chloro-3-[4-(trifluoromethoxy)phenyl]-1H-pyrazoline.
Substitution: Formation of 4-methoxy-3-[4-(trifluoromethoxy)phenyl]-1H-pyrazole.
Scientific Research Applications
Biological Activities
The compound exhibits a variety of biological activities, including:
- Anti-inflammatory Activity : Research indicates that pyrazole derivatives, including 4-chloro-3-[4-(trifluoromethoxy)phenyl]-1H-pyrazole, show promising anti-inflammatory effects. Studies have demonstrated that these compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory process. In vivo models have shown significant reduction in edema, suggesting potential for treating inflammatory conditions .
- Antimicrobial Activity : Pyrazole derivatives have been evaluated for their antibacterial and antifungal properties. For instance, various studies have reported that compounds similar to this compound exhibit activity against pathogens like Escherichia coli and Staphylococcus aureus, indicating their potential use as antimicrobial agents .
- Anticancer Activity : The compound has been investigated for its anticancer properties. Certain pyrazole derivatives have shown cytotoxic effects against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .
Case Study 1: Anti-inflammatory Evaluation
A study by El-Sayed et al. synthesized a series of pyrazole derivatives, including this compound, and tested their anti-inflammatory effects using carrageenan-induced rat paw edema models. The results indicated that these compounds exhibited significant anti-inflammatory activity comparable to standard drugs like diclofenac sodium .
Case Study 2: Antimicrobial Screening
Research conducted by Bekhit et al. assessed the antimicrobial activity of various pyrazole derivatives against E. coli and Candida albicans. The study found that certain derivatives showed potent activity, suggesting that this compound could be developed into effective antimicrobial agents .
Data Table of Biological Activities
Mechanism of Action
The mechanism of action of 4-chloro-3-[4-(trifluoromethoxy)phenyl]-1H-pyrazole involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various cellular pathways, leading to the desired therapeutic effects. The trifluoromethoxy group enhances the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Derivatives
Substituent Patterns and Molecular Properties
A comparative analysis of substituent positioning and functional groups reveals key differences in physicochemical and biological properties:
Key Observations :
- Electron-Withdrawing Groups (EWGs) : The trifluoromethoxy (–OCF3) group in the target compound enhances stability and hydrophobic interactions compared to methoxy (–OMe) groups in analogs like the compound from .
- Chlorine Positioning: Chlorine at position 4 (target compound) vs.
- Carboxylic Acid Derivatives : The presence of a carboxylic acid group in increases polarity, affecting solubility and bioavailability.
Crystallography:
- In contrast, the trifluoromethoxy group in the target compound may adopt a conformation that maximizes hydrophobic interactions .
Biological Activity
4-Chloro-3-[4-(trifluoromethoxy)phenyl]-1H-pyrazole (CAS No. 1304255-05-7) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a trifluoromethoxy group, which is known to enhance biological activity through various mechanisms. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanism of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound is depicted below:
Antimicrobial Properties
Recent studies have highlighted the antimicrobial efficacy of pyrazole derivatives, including this compound. Notably, compounds with trifluoromethyl substitutions have shown significant activity against Gram-positive bacteria, including Staphylococcus aureus.
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| This compound | 0.78 - 3.125 | Staphylococcus aureus |
| Other Trifluoromethyl Pyrazoles | Varies | Enterococcus faecalis |
The minimum inhibitory concentration (MIC) values indicate that this compound exhibits potent bactericidal effects, particularly against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .
The mechanism through which this compound exerts its antimicrobial effects involves interference with bacterial cell function. Studies suggest that the compound inhibits macromolecular synthesis, leading to a broad range of inhibitory effects on bacterial growth and biofilm formation . The trifluoromethoxy group enhances lipophilicity, facilitating better membrane penetration and interaction with bacterial targets.
Study on Antibacterial Efficacy
In a study assessing the antibacterial properties of various pyrazole derivatives, researchers found that those containing trifluoromethyl groups demonstrated significantly lower MIC values against S. aureus compared to their non-fluorinated counterparts. The study utilized time-kill assays to confirm the bactericidal activity of these compounds .
In Vivo Toxicity Assessment
An in vivo study evaluated the toxicity profile of this compound at doses up to 50 mg/kg in mice. The results indicated no significant adverse effects on organ function, as assessed by blood plasma markers and histopathological examinations . This suggests a favorable safety profile for potential therapeutic applications.
Q & A
Q. What are the common synthetic routes for 4-chloro-3-[4-(trifluoromethoxy)phenyl]-1H-pyrazole, and how are they optimized for yield and purity?
The compound is typically synthesized via condensation reactions involving hydrazine derivatives and ketones. For example, hydrazine hydrate reacts with α,β-unsaturated ketones under acidic conditions (e.g., glacial acetic acid) to form the pyrazole core . Optimization strategies include:
- Reaction time and temperature : Prolonged reflux (6–8 hours at 50–80°C) improves cyclization efficiency.
- Catalysis : Copper sulfate enhances regioselectivity in triazole-pyrazole hybrid syntheses .
- Purification : Recrystallization from ethanol or THF/water mixtures yields high-purity products (e.g., 84.5% yield after slow evaporation) .
Q. What spectroscopic methods are critical for characterizing this compound, and how are data interpreted?
Key techniques include:
- NMR : and NMR confirm substituent positions. For example, the trifluoromethoxy group shows a distinct signal at ~−58 ppm .
- X-ray crystallography : Resolves molecular conformation, such as dihedral angles between the pyrazole ring and aromatic substituents (e.g., 8.35°–18.23°) .
- Mass spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H]+ at m/z 353.05 for CHClFNO) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Ventilation : Use fume hoods to avoid inhalation of dust/vapors .
- PPE : Nitrile gloves and goggles prevent skin/eye contact, as the compound may cause irritation .
- Storage : Keep in airtight containers at −20°C to prevent degradation .
Advanced Research Questions
Q. How can structural contradictions in spectral data (e.g., NMR vs. X-ray) be resolved for this compound?
Discrepancies often arise from dynamic processes (e.g., tautomerism). Methodological approaches include:
- Variable-temperature NMR : Identifies tautomeric equilibria by observing signal splitting at low temperatures .
- DFT calculations : Compare theoretical NMR chemical shifts with experimental data to validate dominant conformers .
- Crystallographic refinement : Weak interactions (e.g., C–H⋯π) stabilize specific conformations in the solid state .
Q. What strategies improve regioselectivity in derivatization reactions involving the pyrazole core?
- Electrophilic directing groups : The 4-trifluoromethoxy group directs electrophiles to the C-5 position via resonance effects .
- Protecting groups : Use of acetyl or benzyl groups on nitrogen prevents unwanted side reactions during functionalization .
- Metal catalysis : Palladium-mediated cross-coupling (e.g., Suzuki) selectively modifies the 4-aryl substituent .
Q. How do computational methods aid in predicting biological activity or reactivity of this compound?
- Molecular docking : Screens against targets like carbonic anhydrase isoforms (e.g., CAH1, CAH2) to predict inhibitory activity .
- QSAR models : Correlate substituent electronic parameters (e.g., Hammett σ) with antimicrobial or anti-inflammatory activity .
- Reactivity indices : Fukui functions identify nucleophilic/electrophilic sites for reaction optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
